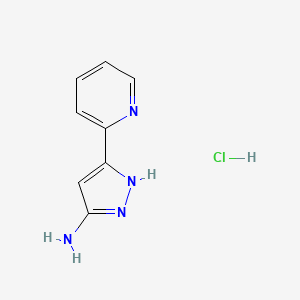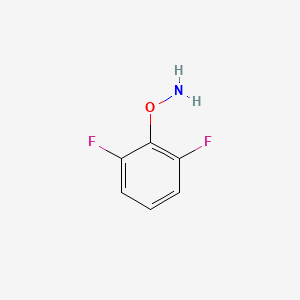![molecular formula C30H33NO6 B13700801 tert-Butyl (S)-2-(Fmoc-amino)-3-[2-(methoxymethoxy)phenyl]propanoate](/img/structure/B13700801.png)
tert-Butyl (S)-2-(Fmoc-amino)-3-[2-(methoxymethoxy)phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-2-(Fmoc-amino)-3-[2-(methoxymethoxy)phenyl]propanoate: is a synthetic organic compound often used in peptide synthesis. The compound features a tert-butyl ester, an Fmoc-protected amino group, and a methoxymethoxy-protected phenyl group. These protecting groups are commonly used in organic synthesis to prevent unwanted reactions at specific functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(Fmoc-amino)-3-[2-(methoxymethoxy)phenyl]propanoate typically involves multiple steps:
Protection of the amino group: The amino group is protected using Fmoc (9-fluorenylmethyloxycarbonyl) chloride in the presence of a base like triethylamine.
Formation of the ester: The carboxylic acid group is esterified using tert-butyl alcohol and a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Protection of the phenol group: The phenol group is protected using methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve automated peptide synthesizers that can handle the protection and deprotection steps efficiently. The use of solid-phase synthesis techniques can also streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Free amino group for further reactions.
Aplicaciones Científicas De Investigación
tert-Butyl (S)-2-(Fmoc-amino)-3-[2-(methoxymethoxy)phenyl]propanoate: is used in various fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the synthesis of peptides and proteins for research purposes.
Medicine: Potential use in drug development and synthesis of therapeutic peptides.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound’s mechanism of action depends on its use. In peptide synthesis, the Fmoc group protects the amino group during chain elongation. The tert-butyl ester and methoxymethoxy groups protect other functional groups, preventing side reactions.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (S)-2-(Boc-amino)-3-[2-(methoxymethoxy)phenyl]propanoate: Uses Boc (tert-butyloxycarbonyl) instead of Fmoc for amino protection.
tert-Butyl (S)-2-(Cbz-amino)-3-[2-(methoxymethoxy)phenyl]propanoate: Uses Cbz (carbobenzyloxy) for amino protection.
Uniqueness
The use of Fmoc for amino protection is advantageous due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly useful in solid-phase peptide synthesis.
Propiedades
Fórmula molecular |
C30H33NO6 |
|---|---|
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(methoxymethoxy)phenyl]propanoate |
InChI |
InChI=1S/C30H33NO6/c1-30(2,3)37-28(32)26(17-20-11-5-10-16-27(20)36-19-34-4)31-29(33)35-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h5-16,25-26H,17-19H2,1-4H3,(H,31,33) |
Clave InChI |
RJNMVRFSXVLGGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1OCOC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


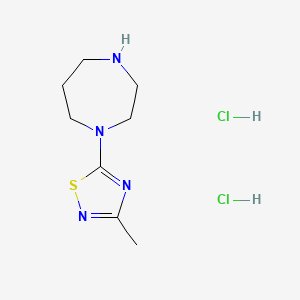

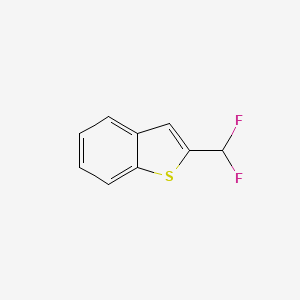

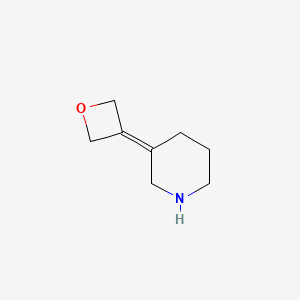
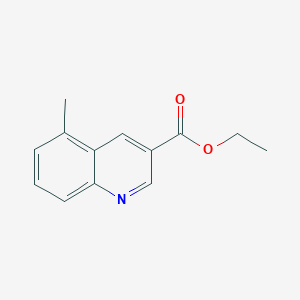
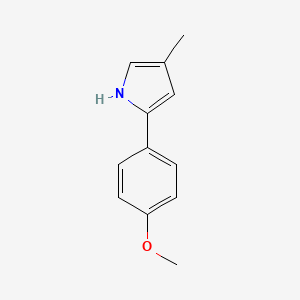
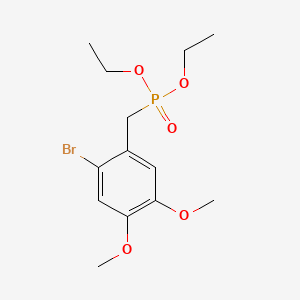
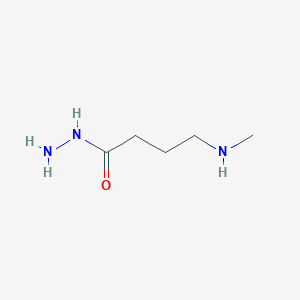
![(S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine](/img/structure/B13700772.png)
![4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole](/img/structure/B13700775.png)
![2-(2-Bromo-2,2-difluoroacetamido)-N-(o-tolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B13700779.png)
